molecular formula C28H24O3 B588256 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone CAS No. 103281-33-0

2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone

Cat. No.: B588256
CAS No.: 103281-33-0
M. Wt: 408.497
InChI Key: RYJABGGDHWJYNO-UHFFFAOYSA-N
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Description

2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two phenyl groups attached to a central ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone typically involves the reaction of 4-methoxybenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

    Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Similar structure but with hydroxyl groups instead of methoxy groups.

    Bis(4-methoxyphenyl) disulfide: Contains sulfur atoms instead of the central ethanone moiety.

Uniqueness: 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone is unique due to its combination of methoxyphenyl and phenyl groups attached to an ethanone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2,2-bis(4-methoxyphenyl)-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O3/c1-30-25-17-13-23(14-18-25)28(22-11-7-4-8-12-22,24-15-19-26(31-2)20-16-24)27(29)21-9-5-3-6-10-21/h3-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJABGGDHWJYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747177
Record name 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103281-33-0
Record name 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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